molecular formula C6H8BrN3O2 B13628637 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B13628637
M. Wt: 234.05 g/mol
InChI Key: FMJDKVBJEZTJHV-UHFFFAOYSA-N
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Description

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms.

Preparation Methods

The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with a suitable propanoic acid derivative. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a solvent like dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere . The reaction conditions often require low temperatures to ensure the stability of the intermediates and the final product.

Chemical Reactions Analysis

2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C6H8BrN3O2/c1-3(6(11)12)10-2-4(7)5(8)9-10/h2-3H,1H3,(H2,8,9)(H,11,12)

InChI Key

FMJDKVBJEZTJHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C=C(C(=N1)N)Br

Origin of Product

United States

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